Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate

Overview

Description

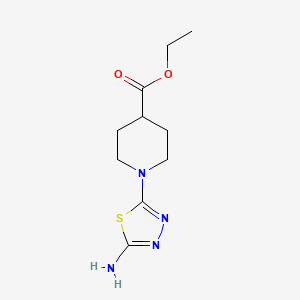

Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate (CAS: 2109229-22-1) is a high-purity chemical intermediate with the molecular formula C₁₀H₁₆N₄O₂S and molecular weight 256.32 g/mol. It features a piperidine ring substituted at the 4-position with an ethyl carboxylate group and at the 1-position with a 5-amino-1,3,4-thiadiazole moiety. This compound is critical in pharmaceutical research, particularly in synthesizing active pharmaceutical ingredients (APIs), owing to its structural versatility and optimized purity (≥97%) under ISO-certified manufacturing processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate typically involves the reaction of ethyl piperidine-4-carboxylate with 5-amino-1,3,4-thiadiazole-2-thiol. The reaction is carried out in the presence of a suitable base, such as triethylamine, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride.

Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiadiazole derivatives.

Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Functional Differences

Thiadiazole Substitutions: The 5-amino group in the target compound enhances hydrogen-bonding capacity, making it suitable for interactions with biological targets like enzymes or receptors. In contrast, bromine (CAS: 2351885-19-1) or phenyl substitutions (CAS: N/A ) increase lipophilicity and alter electronic properties, favoring applications in electrophilic reactions or aromatic stacking .

Piperidine Modifications: The ethyl carboxylate group in the target compound improves aqueous solubility compared to non-esterified analogs (e.g., benzyl-substituted derivatives in ). Hydroxyl and hydroxymethyl groups in Ethyl 1-(3-hydroxy-2-(hydroxymethyl)phenethyl)piperidine-4-carboxylate significantly enhance polarity, which may improve blood-brain barrier penetration in neurological drug candidates .

Synthetic Efficiency: The target compound is produced with ≥97% purity under optimized conditions, whereas analogs like 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine require prolonged reflux (48 hours) and yield unstated quantities, suggesting lower synthetic efficiency .

Pharmacological Potential

- The 5-amino-thiadiazole core in the target compound is associated with antimicrobial and anticancer activities in literature, though specific data for this analog are pending .

- Brominated analogs (e.g., CAS: 2351885-19-1) serve as intermediates for Suzuki-Miyaura cross-coupling reactions, enabling diversification into complex drug candidates .

Industrial Relevance

- High-purity batches of this compound are prioritized in API synthesis due to stringent regulatory requirements .

- Discontinued availability of certain analogs (e.g., from CymitQuimica ) highlights supply-chain challenges for specialized intermediates.

Biological Activity

Overview

Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate is a heterocyclic compound notable for its unique structural features that combine a thiadiazole ring with a piperidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

The compound can be synthesized through a reaction between ethyl piperidine-4-carboxylate and 5-amino-1,3,4-thiadiazole-2-thiol, typically in the presence of a base and solvent under reflux conditions. Its molecular formula is , and it has been cataloged with various identifiers including CAS number 897769-61-8.

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that certain derivatives similar to this compound show potent cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

Key Findings:

- Cytotoxicity: The compound exhibits IC50 values indicative of effective cytotoxicity against cancer cells. For example, related compounds have shown IC50 values as low as 2.32 µg/mL against MCF-7 cells, indicating high potency .

- Mechanism of Action: The cytotoxic effects are often associated with the induction of apoptosis, evidenced by an increased Bax/Bcl-2 ratio and elevated caspase activity in treated cells. Cell cycle analysis suggests that these compounds can induce cell cycle arrest at the S and G2/M phases .

Antimicrobial Activity

Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine derivatives have also been explored for their antimicrobial properties. The presence of the thiadiazole ring is crucial for enhancing the biological activity against various pathogens.

Research Insights:

- Compounds with similar structures have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

- The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.

Comparative Analysis

The biological activity of this compound can be compared with other thiadiazole derivatives to highlight its unique efficacy:

| Compound Type | Anticancer Activity (IC50) | Antimicrobial Spectrum |

|---|---|---|

| Ethyl 1-(5-amino...) | 2.32 µg/mL (MCF-7) | Broad-spectrum |

| Thiadiazole Derivative A | 5.36 µg/mL (MCF-7) | Limited to Gram-positive |

| Thiadiazole Derivative B | 10.10 µg/mL (HepG2) | Gram-negative resistant strains |

Case Studies

Several studies have investigated the biological activity of compounds related to Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine derivatives:

-

Study on Anticancer Activity:

- Researchers synthesized a series of thiadiazole derivatives and evaluated their cytotoxicity against MCF-7 and HepG2 cell lines. The study found that modifications in substituents significantly affected the anticancer potency.

- Notably, the introduction of lipophilic groups enhanced bioavailability and cellular uptake.

-

Antimicrobial Evaluation:

- A comparative study assessed the antimicrobial efficacy of various thiadiazole derivatives against common bacterial strains. Results indicated that modifications in the piperidine ring improved activity against resistant strains.

Q & A

Basic Questions

Q. What are the standard synthetic routes for Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate?

The synthesis involves multi-step reactions:

- Thiadiazole Formation : React 5-amino-1,3,4-thiadiazole-2-thiol with ethyl bromoacetate under basic conditions (e.g., potassium hydroxide) to form the thiadiazole intermediate .

- Piperidine Coupling : Introduce the piperidine moiety via nucleophilic substitution or condensation. For example, react the thiadiazole intermediate with ethyl isonipecotate derivatives using solvents like tetrahydrofuran (THF) or toluene, as described in analogous protocols .

- Purification : Use column chromatography or recrystallization to isolate the final product .

Q. How is the compound characterized for structural confirmation?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : Assign proton and carbon signals to confirm the piperidine, thiadiazole, and ester groups. For example, the ethyl ester group typically appears as a triplet (~1.2 ppm) and quartet (~4.1 ppm) in H NMR .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 299) .

- Infrared Spectroscopy (IR) : Identify functional groups like C=O (ester, ~1700 cm) and N-H (amine, ~3300 cm) .

Q. What biological activities are associated with this compound?

Preliminary studies suggest:

- Antimicrobial Activity : Tested via agar diffusion assays against Gram-positive/negative bacteria .

- Anti-inflammatory Potential : Evaluated through COX-2 inhibition assays, with IC values compared to reference drugs .

- Enzyme Modulation : Interactions with kinases or proteases are hypothesized due to the thiadiazole moiety’s electron-deficient nature .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

- Solvent Selection : Replace THF with toluene or acetone to improve reaction kinetics, as demonstrated in related piperidine syntheses .

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thiadiazole cyclization efficiency .

- Continuous Flow Synthesis : Implement microreactors to reduce reaction time and improve purity .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Impurity Analysis : Employ HPLC with UV detection to identify byproducts (e.g., unreacted starting materials) .

- Isomer Discrimination : Use 2D NMR (e.g., NOESY) to confirm spatial arrangement of substituents on the piperidine ring .

- Crystallography : Obtain single-crystal X-ray data to resolve ambiguities in stereochemistry .

Q. What methodologies are recommended for mechanistic studies of its biological activity?

- Molecular Docking : Screen against target enzymes (e.g., COX-2 or bacterial topoisomerases) using software like AutoDock Vina to predict binding modes .

- Mutagenesis Assays : Engineer enzyme mutants (e.g., alanine scanning) to identify critical residues for interaction with the thiadiazole group .

- Metabolic Stability : Assess half-life in liver microsomes to guide pharmacokinetic optimization .

Q. How to design structure-activity relationship (SAR) studies?

- Substituent Variation : Synthesize analogs with modified thiadiazole (e.g., 5-nitro instead of 5-amino) or piperidine (e.g., methyl substitution) groups .

- Biological Testing : Compare IC values across analogs in enzyme inhibition assays to identify critical pharmacophores .

- Computational Modeling : Use QSAR to correlate electronic properties (e.g., Hammett constants) with activity .

Properties

IUPAC Name |

ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2S/c1-2-16-8(15)7-3-5-14(6-4-7)10-13-12-9(11)17-10/h7H,2-6H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUAOCYSHLFKNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NN=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.